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molecular formula C5H7F3O3 B3040113 Ethyl 2,2,2-trifluoroethyl carbonate CAS No. 156783-96-9

Ethyl 2,2,2-trifluoroethyl carbonate

Cat. No. B3040113
M. Wt: 172.1 g/mol
InChI Key: NIQAXIMIQJNOKY-UHFFFAOYSA-N
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Patent
US05847188

Procedure details

In a flask (5-liter volume), 2,2,2-trifluoroethanol (800 g, 8.0 mol), ethyl chlorocarbonate (867 g, 8.0 mol) and diethyl ether (1000 ml) were charged. While the flask was cooled so that the reaction was carried out at -5° C. to 0 ° C., a 29.5% by weight aqueous solution of potassium hydroxide (1500 g) was added dropwise to the flask for 6 hours and the mixture was stirred for 12 hours at room temperature. The ether layer was separated, washed with water, dried and distilled to give ethyl 2,2,2-trifluoroethyl carbonate as a colorless liquid (960 g, yield 70%). The chemical structure of the produced compound was determined based on the IR and NMR absorbance spectra shown in FIG. 5 and FIG. 6 respectively and the mass spectrometry spectrum (M/e=172).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
867 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[C:7](Cl)(=[O:11])[O:8][CH2:9][CH3:10].[OH-].[K+]>C(OCC)C>[C:7](=[O:11])([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])[O:8][CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
867 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1500 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While the flask was cooled so that the reaction
CUSTOM
Type
CUSTOM
Details
was carried out at -5° C. to 0 ° C.
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(OCC)(OCC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 960 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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